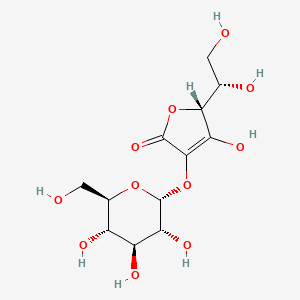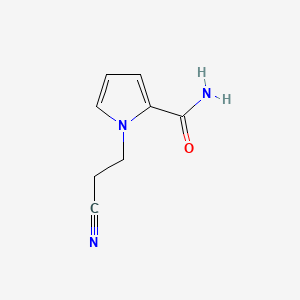
ascorbyl glucoside
Descripción general
Descripción
El ascorbil glucósido es un derivado del ácido ascórbico, comúnmente conocido como vitamina C. Este compuesto se forma al unir una molécula de glucosa al ácido ascórbico, lo que mejora su estabilidad y solubilidad. El ascorbil glucósido se utiliza ampliamente en productos cosméticos debido a su capacidad para entregar vitamina C de manera efectiva a la piel, proporcionando beneficios antioxidantes, iluminando el cutis y reduciendo los signos del envejecimiento .
Aplicaciones Científicas De Investigación
El ascorbil glucósido tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una forma estable de vitamina C en diversas formulaciones y estudios que involucran antioxidantes.
Biología: El ascorbil glucósido se estudia por su papel en la protección celular contra el estrés oxidativo y su potencial para mejorar la síntesis de colágeno.
Medicina: Se está explorando por sus posibles beneficios en la cicatrización de heridas, la salud de la piel y como suplemento dietético.
Industria: El ascorbil glucósido se utiliza en la industria cosmética por sus propiedades aclarantes de la piel y antienvejecimiento
Mecanismo De Acción
El ascorbil glucósido ejerce sus efectos convirtiéndose en ácido ascórbico una vez que penetra en la piel. El ácido ascórbico actúa como antioxidante, neutralizando los radicales libres y protegiendo las células del daño oxidativo. También estimula la síntesis de colágeno, lo que ayuda a mantener la elasticidad de la piel y reducir las arrugas. Los objetivos moleculares incluyen fibroblastos productores de colágeno y vías involucradas en la respuesta al estrés oxidativo .
Análisis Bioquímico
Biochemical Properties
Ascorbyl glucoside is synthesized through a glycosylation process catalyzed by glycosyltransferase-class enzymes . It is synthesized by a biocatalytic transglucosylation in which starch-derived cyclic or linear oligosaccharides are reacted with L-ascorbic acid (vitamin C) by a glucanotransferase . More specifically, this compound is prepared by transferring a glucosyl residue from α-1,4-glucan to the C-2 position of ascorbic acid .
Cellular Effects
This compound has been shown to reduce the free radicals that result from UV irradiation of the skin, significantly reduce cell damage and photo-aging, and promote collagen synthesis . It also has the ability to protect against free radical damage, repair the effects of UV exposure, brighten skin by reducing melanin production, and increase collagen levels to improve skin elasticity .
Molecular Mechanism
When applied to the skin, this compound is converted into Ascorbic Acid . This leads to longer-lasting benefits .
Temporal Effects in Laboratory Settings
This compound exhibits superior stability compared to ascorbyl phosphate salts .
Metabolic Pathways
This compound is involved in the ascorbic acid metabolic pathway. It can be regenerated from ascorbyl radical and DHA chemically and enzymatically . Two molecules of ascorbyl radical are disproportionated to form DHA and Ascorbic Acid .
Transport and Distribution
This compound is water-soluble, which allows it to be used with other ingredients and in water-based skin products, like serums . Its excellent water solubility means it can be easily distributed within cells and tissues .
Subcellular Localization
Due to its water-solubility, it is likely to be found in the cytosol of cells where it can interact with various biomolecules .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El ascorbil glucósido se sintetiza mediante un proceso de transglucosilación biocatalítica. Esto implica la reacción de oligosacáridos cíclicos o lineales derivados del almidón con ácido ascórbico utilizando una enzima glucanotransferasa . La reacción generalmente ocurre en condiciones suaves, con la enzima facilitando la transferencia de un residuo glucosilo a la posición C-2 del ácido ascórbico.
Métodos de producción industrial: En entornos industriales, el ascorbil glucósido se produce disolviendo ácido ascórbico en agua, ajustando el pH con álcali líquido y agregando la enzima glucanotransferasa. La mezcla de reacción se incuba luego bajo condiciones controladas para garantizar una actividad enzimática y un rendimiento del producto óptimos .
Análisis De Reacciones Químicas
Tipos de reacciones: El ascorbil glucósido principalmente experimenta reacciones de hidrólisis, oxidación y reducción.
Reactivos y condiciones comunes:
Hidrólisis: Esta reacción implica la ruptura del enlace glucosídico para liberar ácido ascórbico y glucosa. Puede ser catalizado por ácidos o enzimas.
Oxidación: El ascorbil glucósido puede oxidarse a ácido dehidroascórbico en presencia de agentes oxidantes.
Reducción: Puede reducirse nuevamente a ácido ascórbico en condiciones reductoras.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen ácido ascórbico, ácido dehidroascórbico y glucosa .
Comparación Con Compuestos Similares
El ascorbil glucósido se compara con otros derivados de la vitamina C como el palmitato de ascorbilo, el fosfato de ascorbilo de magnesio y el fosfato de ascorbilo de sodio.
Singularidad:
Estabilidad: El ascorbil glucósido es más estable que el ácido ascórbico y otros derivados, lo que lo hace adecuado para su uso en diversas formulaciones.
Solubilidad: Es soluble en agua, lo que permite su incorporación en productos a base acuosa.
Suavidad: El ascorbil glucósido es menos irritante para la piel en comparación con el ácido ascórbico, lo que lo hace adecuado para pieles sensibles
Compuestos similares:
- Palmitato de ascorbilo
- Fosfato de ascorbilo de magnesio
- Fosfato de ascorbilo de sodio
- Ácido ascórbico 3-O-etílico
El ascorbil glucósido destaca por su estabilidad, solubilidad y naturaleza suave superiores, lo que lo convierte en una opción preferida en las formulaciones para el cuidado de la piel y los cosméticos.
Propiedades
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSJBGYKDYSOAE-DCWMUDTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926423 | |
| Record name | L-Ascorbic acid 2-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129499-78-1 | |
| Record name | L-Ascorbic acid 2-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129499-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascorbic acid 2-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129499781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ascorbyl glucoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Ascorbic acid 2-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASCORBYL GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V52R0NHXW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)


![3-Methyl-6-(4-(3-phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B590734.png)




![N-Benzoyl-2'-o-[(methylthio)methyl]-3',5'-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine](/img/structure/B590745.png)
![1-[2,6-DICHLORO-4-(FLUOROMETHYL)PHENYL]-3-(2-METHYLPROPYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER](/img/structure/B590747.png)

